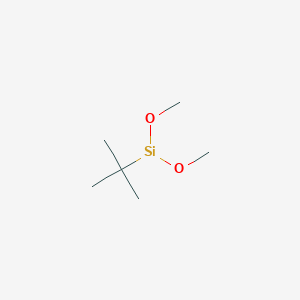
tert-Butyl(dimethoxy)silane
Overview
Description
Scientific Research Applications
Synthesis in Polymer Science
Tert-Butyl(dimethoxy)silane is utilized in the synthesis of hydroxytelechelic polyisobutylene, achieved by capping living polyisobutylene chains with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane, a derivative. This process yields a polymer with enhanced acid resistance compared to commercial polyurethane, indicating its utility in developing specialized polymeric materials (Li et al., 2019).
Organometallic Chemistry
In the field of organometallic chemistry, this compound derivatives exhibit interesting thermal behaviors. For example, acylbis(silyl)silanes with a tert-butylethynyl group demonstrate unique reactions when heated with certain compounds, resulting in the formation of various silicon-containing cyclic structures (Naka et al., 2014).
Material Science
The compound (3-(tert-butylperoxy)propyl)trimethoxysilane, synthesized using tert-butyl hydroperoxide, shows potential as both a coupling agent and initiator in material science. Its applications include modifying nano-TiO2 and initiating polymerization, indicating its versatility in materials engineering (Ma et al., 2016).
Chemistry of Silicon-Based Antioxidants
In polymer chemistry, this compound derivatives have been explored as antioxidants. For instance, 4-[(3-(triethoxysilyl)propylimino)methyl]-2,6-di-tert-butylphenol, containing an alkoxysilyl group and a stabilizing moiety, showed promising results as a stabilizer in isotactic poly(propylene), illustrating the compound's potential in enhancing polymer stability (Nedelčev et al., 2007).
Polymer Crosslinking
This compound is also significant in the synthesis of crosslinkable copolymers. For example, di-tert-butoxy(methyl)(oct-7-enyl)silane has been used to create new propylene copolymers, with the ability to control copolymer composition and subsequent crosslinking extent, a crucial factor in polymer engineering (Zimmer et al., 2013).
Catalysis in Organic Synthesis
The use of this compound in catalytic processes was illustrated by a study on the oxidation of silanes into silanols. A polyoxometalate-based metal-organic framework was employed as a catalyst for this oxidation, showing the potential of this compound in organic synthesis (Ma et al., 2022).
properties
InChI |
InChI=1S/C6H15O2Si/c1-6(2,3)9(7-4)8-5/h1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCQMIWOISTBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80767705 | |
| Record name | tert-Butyl(dimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80767705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127418-54-6 | |
| Record name | tert-Butyl(dimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80767705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3046621.png)
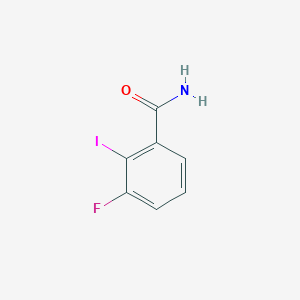
![4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3046626.png)
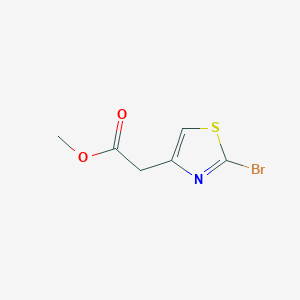

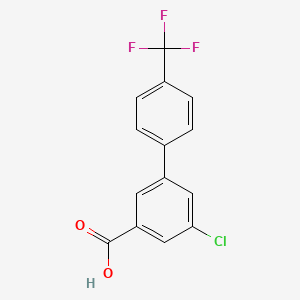
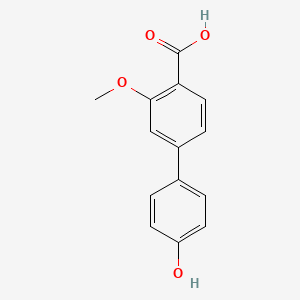
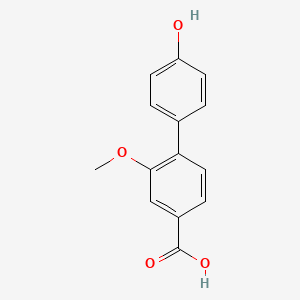

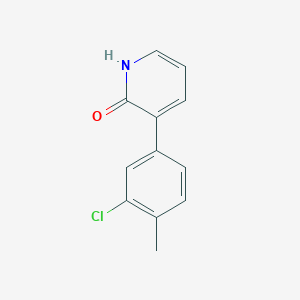
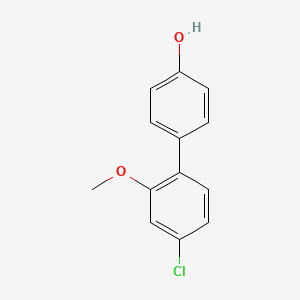
![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)